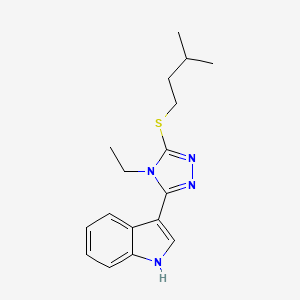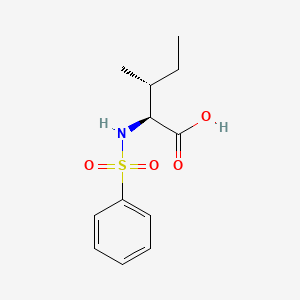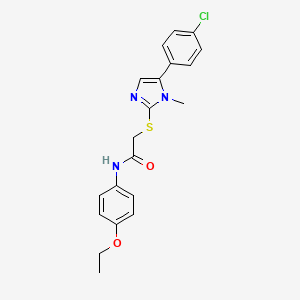
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions take place .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine these .Chemical Reactions Analysis
This would involve a study of the reactions the compound can participate in, including the reagents and conditions needed for these reactions and the products they form .Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Anticonvulsant Activity
One of the notable applications of compounds similar to 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is in the field of anticonvulsant activity. A study by Aktürk et al. (2002) found that certain omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which share structural similarities with the compound , demonstrated significant activity against seizures induced by maximal electroshock. This suggests potential uses in the treatment or management of convulsive disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Herbicide and Agricultural Applications
Chloroacetamide derivatives, including those structurally related to the compound , have been widely studied for their use as herbicides. Coleman et al. (2000) researched the metabolism of chloroacetamide herbicides, which are employed in agricultural crops and have shown carcinogenic effects in animal studies. This research can provide insights into the environmental and health impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial and Anticancer Potential
A variety of acetamide derivatives, including some that bear resemblance to the compound , have been investigated for their antimicrobial and anticancer properties. Research by Yurttaş et al. (2015) and Ramalingam et al. (2019) indicates that certain acetamide derivatives can exhibit considerable anticancer activity against various cancer cell lines, as well as significant antibacterial properties. This points to potential therapeutic applications in cancer treatment and infection control (Yurttaş, Tay, & Demirayak, 2015); (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-3-26-17-10-8-16(9-11-17)23-19(25)13-27-20-22-12-18(24(20)2)14-4-6-15(21)7-5-14/h4-12H,3,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHSXGATRITOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)

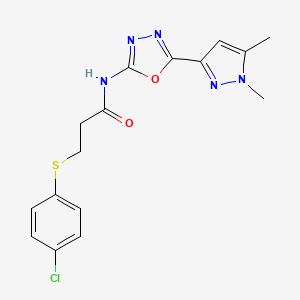
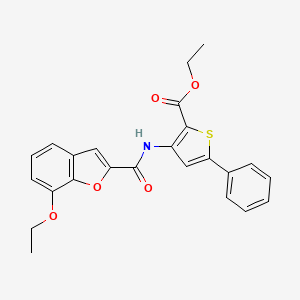
![N~4~-(2-furylmethyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2985908.png)
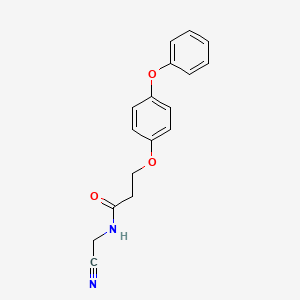
![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2985918.png)
![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)
![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)
